2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features both amino and hydroxy functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxy groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxybenzaldehyde with 2-aminopyridine under acidic conditions to form the intermediate Schiff base, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 2-Amino-5-(4-oxophenyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2-Amino-5-(4-aminophenyl)pyridine-4-carboxylic acid.
Substitution: Formation of 2-Amino-5-(4-nitrophenyl)pyridine-4-carboxylic acid or 2-Amino-5-(4-bromophenyl)pyridine-4-carboxylic acid.
Scientific Research Applications
2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with biological targets, which can influence the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylpyridine: Lacks the hydroxyphenyl group, making it less versatile in certain synthetic applications.
2-Amino-4-hydroxybenzoic acid: Contains a similar hydroxy group but lacks the pyridine ring, affecting its chemical reactivity and biological activity.
4-Amino-2-hydroxybenzoic acid: Similar functional groups but different ring structure, leading to different chemical and biological properties.
Uniqueness
2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the combination of the pyridine ring with both amino and hydroxyphenyl groups. This structural arrangement provides a unique set of chemical reactivities and biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-11-5-9(12(16)17)10(6-14-11)7-1-3-8(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBFXRMWVMIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686968 |
Source
|
Record name | 2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-82-0 |
Source
|
Record name | 2-Amino-5-(4-hydroxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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